2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone
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Overview
Description
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethan-1-one is a compound belonging to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethan-1-one typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 1-(4-methylphenyl)ethan-1-one under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an ethanol solvent .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives .
Scientific Research Applications
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethan-1-one has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as urease, by binding to their active sites and preventing their normal function . This inhibition can lead to various biological effects, including antimicrobial and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-arylacetamide derivatives: These compounds share a similar thiadiazole core and exhibit comparable biological activities.
1,3,4-thiadiazole derivatives of glucosides: These compounds also contain the thiadiazole ring and have been studied for their antifungal and antibacterial properties.
Uniqueness
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit urease and other enzymes sets it apart from other similar compounds .
Properties
Molecular Formula |
C11H11N3OS2 |
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Molecular Weight |
265.4 g/mol |
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C11H11N3OS2/c1-7-2-4-8(5-3-7)9(15)6-16-11-14-13-10(12)17-11/h2-5H,6H2,1H3,(H2,12,13) |
InChI Key |
LFQGNALEEWQUQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)N |
Origin of Product |
United States |
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